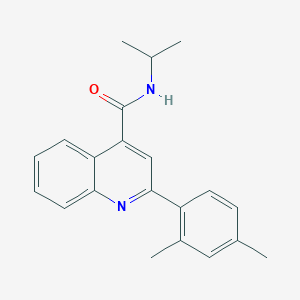
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. QNZ-46 belongs to the quinolinecarboxamide family of compounds and has been studied for its anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. In cancer research, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) pathway. In inflammatory disorders, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide exerts its effects by inhibiting the NF-κB pathway, a signaling pathway that plays a key role in inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of NF-κB target genes.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In cancer models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammatory models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a favorable pharmacokinetic profile, making it a viable compound for in vivo studies. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in various models, providing a wealth of data for researchers. However, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
Direcciones Futuras
For 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide research include the development of analogs with improved pharmacological properties, investigation of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide in combination with other therapeutic agents, and further investigation of its safety and efficacy in humans.
Métodos De Síntesis
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to produce 2-(2,4-dimethylphenyl)-3-oxobutanoic acid. This intermediate is then reacted with isopropylamine to produce 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide. The synthesis of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been optimized for high yield and purity, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13(2)22-21(24)18-12-20(16-10-9-14(3)11-15(16)4)23-19-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGJBIPMKNMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


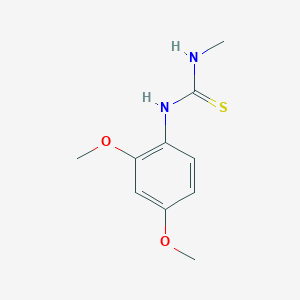
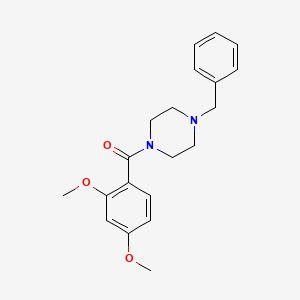
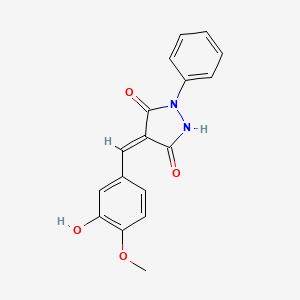

![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
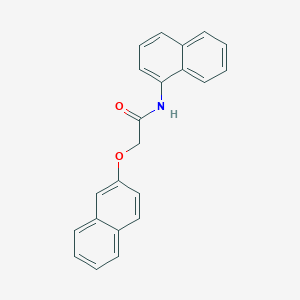
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)